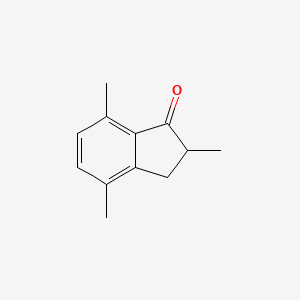

2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one

Description

Contextual Significance of Indanone Derivatives in Synthetic Organic Chemistry

The indanone framework is a privileged structural motif frequently encountered in a multitude of natural products and synthetically important bioactive molecules. rsc.orgnih.gov This makes indanone derivatives exceptionally valuable as intermediates in the synthesis of fine organic chemicals, dyes, and materials for organic luminescence. guidechem.com Their high economic value and utility have made the exploration of their synthesis a hot research area. guidechem.com

In medicinal chemistry, the indanone core is a component of numerous pharmacologically active compounds. researchgate.net A prominent example is Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease, which contains an indanone moiety. guidechem.comresearchgate.net Furthermore, various indanone derivatives have been investigated for a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. researchgate.netnih.govrjptonline.orgresearchgate.net For instance, certain 2-benzylidene-1-indanones have demonstrated strong cytotoxicity against human cancer cell lines. nih.gov The indanone structure is also a precursor for drugs like rasagiline, used for Parkinson's disease, and aprindine (B1662516) HCl, an antiarrhythmic agent. guidechem.com Beyond pharmaceuticals, indanone derivatives are employed as organic functional materials, in the development of OLEDs, and as fluorophores. rsc.org

The synthetic utility of indanones stems from their versatile reactivity, allowing for various chemical transformations to build more complex fused-ring and spirocyclic systems. rsc.orgnih.gov

Overarching Research Domains Pertaining to 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one

While specific, in-depth studies on this compound are not extensively documented in recent literature, its structure as a multi-substituted indanone places it within key research domains. The primary area of relevance for such compounds is their role as specialized building blocks in organic synthesis. The substitution pattern on the aromatic ring and the aliphatic part of the indanone core can significantly influence the electronic and steric properties of the molecule, making it a tailored precursor for more complex target structures.

Research in this area often involves the development of synthetic methodologies where compounds like this compound could serve as model substrates. For example, studies on intramolecular Friedel-Crafts reactions or transition metal-catalyzed cyclizations often utilize a variety of substituted starting materials to probe the scope and limitations of a new method. researchgate.netrsc.orggoogle.com The presence of multiple methyl groups on the indanone framework can be used to study their directing effects in further functionalization reactions or to enhance the solubility and stability of resulting products. The synthesis of such specifically substituted indanones is relevant for creating analogues of biologically active compounds, where modifying the substitution pattern can fine-tune pharmacological activity. google.com

Evolution of Research Perspectives on Multi-Substituted Indanones

Research on the synthesis of indanones has evolved considerably over the decades. researchgate.net Early methods often relied on classical reactions performed under harsh conditions. The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids is a foundational method for creating the indanone ring system, but it traditionally required strong acids like sulfuric acid, polyphosphoric acid, or an excess of Lewis acids like aluminum chloride, often at high temperatures. rsc.orgresearchgate.net

Contemporary research has shifted towards developing more efficient, milder, and environmentally benign synthetic protocols. nih.gov This includes the use of catalytic amounts of metal triflates, such as terbium(III) triflate, which can catalyze the cyclization of 3-arylpropionic acids. researchgate.netcapes.gov.br Other modern Lewis acids, like niobium pentachloride (NbCl₅), have been shown to effect the transformation of carboxylic acids into 1-indanones under mild, room-temperature conditions. researchgate.net

Furthermore, the field has seen a significant rise in the use of transition-metal catalysis to construct the indanone core with high levels of control. Palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and rhodium-catalyzed asymmetric intramolecular additions are examples of modern strategies that provide access to highly functionalized and enantioenriched 3-aryl-1-indanones. organic-chemistry.org These advanced methods allow chemists to synthesize a diverse array of multi-substituted indanones with precise control over their structure, including the creation of specific stereoisomers, which is crucial for applications in medicinal chemistry and materials science. rsc.orgorganic-chemistry.org

Table 2: Evolution of Synthetic Methods for Indanones

| Method | Catalyst / Reagent | Conditions | Key Features | Source(s) |

| Classical Friedel-Crafts Acylation | Polyphosphoric acid, AlCl₃, H₂SO₄ | Often harsh, high temperatures | Foundational method, wide use | rsc.orgresearchgate.net |

| Metal Triflate Catalysis | Tb(OTf)₃ | High temperature (250 °C) | Catalytic, improved over stoichiometric strong acids | researchgate.netcapes.gov.br |

| Niobium Pentachloride-Induced Cyclization | NbCl₅ | Mild (room temperature) | Acts as both reagent and catalyst | researchgate.net |

| Palladium-Catalyzed Carbonylative Cyclization | Palladium catalyst | Varies | Forms indanones from unsaturated aryl iodides | organic-chemistry.org |

| Rhodium-Catalyzed Asymmetric Addition | Rhodium catalyst with chiral ligand | Mild conditions | Produces chiral, enantioenriched indanones | organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-7-4-5-8(2)11-10(7)6-9(3)12(11)13/h4-5,9H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSFHZJBTTWXIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454966 | |

| Record name | 2,4,7-trimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89044-50-8 | |

| Record name | 2,4,7-trimethyl-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Reaction Pathways of 2,4,7 Trimethyl 2,3 Dihydro 1h Inden 1 One

Established Synthetic Routes to the 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one Core Structure

The construction of the indanone core, a five-membered ring fused to a benzene (B151609) ring, is the cornerstone of synthesizing this compound. The strategic placement of the three methyl groups on the aromatic and cyclopentanone (B42830) rings requires careful selection of starting materials and reaction conditions.

Cyclization Reactions for Indanone Ring Formation

Intramolecular Friedel-Crafts acylation stands as one of the most fundamental and widely employed methods for the synthesis of 1-indanones. beilstein-journals.orgorganic-chemistry.org This reaction typically involves the cyclization of a 3-arylpropionic acid or its corresponding acyl chloride in the presence of a strong acid catalyst. For the synthesis of this compound, the logical precursor would be 3-(2,5-dimethylphenyl)butanoic acid. The intramolecular acylation would then proceed to form the desired indanone.

The reaction is generally promoted by Lewis acids such as aluminum chloride (AlCl₃) or Brønsted acids like polyphosphoric acid (PPA) or sulfuric acid (H₂SO₄). nih.gov The choice of catalyst and solvent can significantly influence the reaction's efficiency and the formation of byproducts. For instance, the use of a stoichiometric amount or more of AlCl₃ is often necessary as it complexes with the product ketone. organic-chemistry.org

A comprehensive review of 1-indanone (B140024) synthesis highlights that the cyclization of 3-arylpropionic acids can also be catalyzed by other reagents like terbium triflate (Tb(OTf)₃) at high temperatures. beilstein-journals.org

Table 1: Examples of Friedel-Crafts Cyclization for Indanone Synthesis

| Precursor | Catalyst/Conditions | Product | Yield (%) | Reference |

| 3-Phenylpropanoic acid | AlCl₃, Benzene | 1-Indanone | 90 | beilstein-journals.org |

| 3-(2-Bromophenyl)propionic acid | n-BuLi, -100 °C | 1-Indanone | 76 | beilstein-journals.org |

| 3-Arylpropionic acids | Tb(OTf)₃, 250 °C | Substituted 1-indanones | up to 74 | beilstein-journals.org |

| 3-Phenylpropanamides | CF₃SO₃H | 1-Indanone | up to 96 | nih.gov |

Strategies Involving Functional Group Interconversions

Functional group interconversions (FGI) represent a powerful strategy in multi-step organic synthesis, allowing for the transformation of one functional group into another. In the context of this compound synthesis, FGI can be employed to prepare the necessary precursors or to modify a pre-existing indanone core.

For example, a substituted indene (B144670) could be oxidized to the corresponding indanone. Alternatively, a precursor like 3-(2,5-dimethylphenyl)butanoic acid can be synthesized from simpler starting materials through a series of FGI steps. This might involve reactions such as the reduction of a cinnamic acid derivative, followed by alkylation.

The conversion of other functional groups on the aromatic ring into methyl groups, or the introduction of the methyl group at the 2-position of the indanone ring, would also fall under FGI strategies. For instance, a hydroxyl group could be converted to a methyl group through a multi-step process involving tosylation and reduction.

Catalytic Approaches in Indanone Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of indanones has benefited significantly from the development of various transition-metal-catalyzed reactions.

A rhodium(I)-catalyzed carbonylative cyclization of alkynes with 2-bromophenylboronic acids has also been reported to yield indenones. amanote.com

Palladium-catalyzed reactions are also prominent in the synthesis of indanones. For instance, palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides has been shown to produce indanones in good to excellent yields. organic-chemistry.org Another approach involves a palladium-catalyzed tandem reaction of ortho-electron-deficient alkynyl-substituted aryl aldehydes with indoles to furnish indole-substituted indanones. nih.gov

A one-pot palladium-catalyzed olefination and ethylene (B1197577) glycol-promoted aldol-type annulation cascade has been developed for the synthesis of multisubstituted 1-indanones. rsc.org Furthermore, palladium nanoparticle-catalyzed intramolecular reductive Heck reactions of 2'-iodochalcones provide a route to 3-aryl-1-indanones. researchgate.net

Table 2: Examples of Transition Metal-Mediated Indanone Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂/dppp | Aryl halides and enol ethers | Substituted 1-indanones | rsc.org |

| Pd-BNP | 2'-Iodochalcones | 3-Aryl-1-indanones | researchgate.net |

| Pd(OAc)₂ | ortho-Alkynyl-substituted aryl aldehydes and indoles | Indole-substituted indanones | nih.gov |

| [Rh(OH)(COD)]₂ | 1,5-Enynes and arylboronic acids | 1-Aryl-substituted cyclopentenes | nih.gov |

Non-Conventional Activation Methods in Synthesis

To enhance reaction rates, improve yields, and promote greener chemical processes, non-conventional activation methods such as microwave irradiation and ultrasound have been increasingly applied to organic synthesis. The synthesis of indanones is no exception.

Microwave-assisted organic synthesis has been shown to significantly accelerate the Friedel-Crafts acylation. For example, the microwave-assisted Nazarov cyclization of chalcones in trifluoroacetic acid provides a rapid and efficient route to indanone derivatives. researchgate.netnih.gov Microwave heating has also been employed in the hydrolysis of benzyl (B1604629) Meldrum's acid derivatives, a key step in a two-step synthesis of halo-1-indanones. nih.gov The use of microwave irradiation can reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov

Ultrasound has also been utilized as an alternative energy source for promoting chemical reactions, although its application in the synthesis of this specific indanone is less documented. A comparative study on the synthesis of certain heterocyclic compounds showed that while microwave irradiation was superior, ultrasound also offered advantages over conventional heating. nih.gov

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Method | Reaction Time | Yield (%) | Reference |

| Nazarov Cyclization of Chalcones | Conventional Heating (120 °C) | 4 hours | - | researchgate.net |

| Nazarov Cyclization of Chalcones | Microwave Irradiation (120 °C) | 20 minutes | - | nih.gov |

| Friedländer Synthesis | Conventional Heating | - | 34 | nih.gov |

| Friedländer Synthesis | Microwave Irradiation | - | 72 | nih.gov |

Ultrasound-Assisted Synthetic Protocols

While specific literature detailing an ultrasound-assisted protocol for this compound is not prevalent, the methodology has been successfully applied to the synthesis of other substituted 1-indanones via intramolecular Friedel-Crafts acylation. nih.gov In a comparative study, the synthesis of 1-indanones from 3-arylpropionic acids was performed using high-intensity ultrasound and compared with microwave irradiation and conventional heating. The ultrasound-assisted method proved to be a viable and efficient green alternative. nih.gov For instance, the cyclization of 3-(4-methoxyphenyl)propionic acid was effectively promoted using ultrasound. nih.gov The use of ultrasound in the synthesis of related heterocyclic structures like isoindolin-1-ones has also been shown to be superior to conventional methods in terms of yield and reaction time. nih.gov

Table 1: Comparison of Ultrasound vs. Microwave-Assisted Synthesis of 4-Methoxy-1-indanone nih.gov This table is based on data for a related indanone and illustrates the general efficacy of the ultrasound technique.

| Entry | Method | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Conversion (%) |

|---|---|---|---|---|---|---|

| 1 | Ultrasound | PPA (10%) | Sulfolane | 130 | 30 | 85 |

The data indicates that while microwave-assisted synthesis can be faster, ultrasound provides a significant rate enhancement compared to traditional heating methods and represents a key technology in green chemical synthesis. nih.gov The advantages include energy efficiency and operational simplicity. nih.gov

Precursor Chemistry and Reactant Optimization in the Synthesis of this compound

The primary precursor for the synthesis of this compound via intramolecular Friedel-Crafts acylation is 3-(2,5-dimethylphenyl)-2-methylpropanoic acid . The structural elements of this precursor directly correspond to the final product:

The 2,5-dimethylphenyl group forms the aromatic part of the indanone, yielding the 4,7-dimethyl substitution pattern upon cyclization.

The propanoic acid backbone provides the three carbon atoms for the five-membered ring.

The methyl group at position 2 of the propanoic acid chain becomes the methyl group at the C2 position of the indanone ring.

Optimization of the reaction involves the choice of cyclization agent. The direct dehydrative cyclization of the carboxylic acid is environmentally preferable as it produces only water as a byproduct, but it often requires harsh conditions, such as high temperatures in polyphosphoric acid (PPA). nih.gov

A more common and often higher-yielding two-step approach involves the conversion of the carboxylic acid to the more reactive 3-(2,5-dimethylphenyl)-2-methylpropanoyl chloride . This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then cyclized using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane. nih.gov This method generally proceeds under milder conditions than direct acid cyclization.

Mechanistic Investigations of this compound Formation

The formation of the indanone ring via intramolecular Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. sigmaaldrich.com

The key steps are:

Formation of the Electrophile : The reaction is initiated by the generation of a highly reactive acylium ion. When using an acyl chloride precursor with a Lewis acid like AlCl₃, the Lewis acid coordinates to the chlorine atom, facilitating the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.commt.com If starting from a carboxylic acid with a strong protic acid like PPA, the acid protonates the carbonyl oxygen, and subsequent loss of water generates the acylium ion.

Electrophilic Attack : The electron-rich 2,5-dimethylphenyl ring acts as the nucleophile, attacking the electrophilic carbon of the acylium ion. This step forms a new carbon-carbon bond at the C6 position of the aromatic ring, which is ortho to one methyl group and para to the other. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Rearomatization : A base (such as the AlCl₄⁻ complex formed in the first step) abstracts a proton from the carbon atom where the acyl group was attached. This restores the aromaticity of the benzene ring and yields the final cyclized product, this compound. The catalyst (AlCl₃) is regenerated in this step. mt.com

This intramolecular pathway is highly efficient for forming five- and six-membered rings. masterorganicchemistry.com

Stereochemical Control and Regioselective Synthesis of this compound

The synthesis of this specific indanone presents both regiochemical and stereochemical challenges that must be controlled.

Regioselectivity: The term regioselective refers to the control of the position of the chemical bond formation. In the intramolecular Friedel-Crafts acylation of the 3-(2,5-dimethylphenyl)-2-methylpropanoic acid precursor, the cyclization must occur at the C6 position of the benzene ring to yield the desired 4,7-dimethyl isomer. The two methyl groups on the aromatic ring are ortho-, para-directing activators. Cyclization can potentially occur at C4 or C6. Attack at C6 is sterically less hindered than at C3. The reaction's outcome is influenced by factors like the catalyst, solvent, and temperature. plymouth.ac.uk The use of shape-selective catalysts, such as certain zeolites, has been shown to enhance regioselectivity in Friedel-Crafts reactions, often favoring the formation of the less sterically hindered para-substituted product. ksu.edu.sa

Stereochemical Control: The presence of a methyl group at the C2 position makes this compound a chiral molecule. Without any chiral influence, the synthesis will produce a racemic mixture, containing equal amounts of the (R) and (S) enantiomers.

Achieving stereochemical control to synthesize a single enantiomer requires an asymmetric synthesis approach. Potential strategies include:

Use of a Chiral Auxiliary : A chiral auxiliary can be attached to the precursor molecule to direct the cyclization from a specific face, leading to one diastereomer preferentially. youtube.com The auxiliary is then removed in a subsequent step.

Asymmetric Catalysis : Employing a chiral Lewis acid catalyst could, in principle, catalyze the Friedel-Crafts cyclization enantioselectively.

Resolution : A racemic mixture can be separated into its individual enantiomers through classical resolution (by forming diastereomeric salts with a chiral resolving agent) or by chiral chromatography.

Asymmetric Transformation of a Prochiral Precursor : An alternative route could involve creating the C2-stereocenter in a separate, stereocontrolled step. For instance, the asymmetric hydrogenation of a corresponding indenone (with a double bond in the five-membered ring) using a chiral catalyst could set the stereocenter before or after the formation of the main ring structure. Studies on the stereoselective synthesis of related indane systems have demonstrated the feasibility of such approaches. nih.govnih.govresearchgate.net

Chemical Transformations and Advanced Derivatization of 2,4,7 Trimethyl 2,3 Dihydro 1h Inden 1 One

Reactivity Profiles of the 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one Scaffold

The reactivity of this indanone is dictated by its key functional groups: the carbonyl group, the adjacent methylene (B1212753) and methine groups, and the electron-rich aromatic ring.

The primary oxidation reaction for cyclic ketones like this compound is the Baeyer-Villiger oxidation. wikipedia.org This reaction converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). wikipedia.orgwikipedia.org The reaction proceeds via the Criegee intermediate, where an oxygen atom is inserted into a carbon-carbon bond adjacent to the carbonyl group. nih.gov

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon; the group that can better stabilize a positive charge preferentially migrates. organic-chemistry.orglibretexts.org For this specific indanone, the migration would involve either the secondary alkyl carbon (at position 2) or the quaternary aromatic carbon (at position 7a). Due to the higher substitution and connection to the aromatic system, the aryl group has a significantly higher migratory aptitude. This leads to the insertion of an oxygen atom between the carbonyl carbon and the aromatic ring, yielding a seven-membered lactone (a dihydro-1,5-benzoxepin-2-one derivative).

Table 1: Baeyer-Villiger Oxidation of this compound

| Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | mCPBA | 5,8,10-Trimethyl-4,5-dihydro-1,5-benzoxepin-2(3H)-one | Baeyer-Villiger Oxidation |

The carbonyl group of the indanone is readily susceptible to reduction. This can be achieved through several methods to yield either the corresponding alcohol or the fully reduced alkane.

Reduction to Alcohol: Treatment with hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol. researchgate.net This reaction yields 2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ol. The choice of reagent can be important; NaBH₄ is a milder reagent often used in alcoholic solvents. researchgate.net

Reduction to Alkane: More forceful reduction methods can remove the carbonyl oxygen entirely to form a methylene group. The Wolff-Kishner (using hydrazine (B178648) and a strong base) or Clemmensen (using zinc amalgam and concentrated hydrochloric acid) reductions would convert the indanone to 1,4,7-trimethylindan. Catalytic hydrogenation using H₂ gas with a metal catalyst like palladium on carbon (Pd/C) at high pressure and temperature can also achieve this transformation. youtube.comyoutube.com

Table 2: Reduction Reactions of the Carbonyl Group

| Reactant | Reagent(s) | Product | Transformation |

|---|---|---|---|

| This compound | NaBH₄ or LiAlH₄ | 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-ol | Ketone to Alcohol |

| This compound | H₂NNH₂, KOH (Wolff-Kishner) | 1,4,7-Trimethylindan | Ketone to Alkane |

| This compound | Zn(Hg), HCl (Clemmensen) | 1,4,7-Trimethylindan | Ketone to Alkane |

The benzene (B151609) ring of the indanone scaffold can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions is governed by the directing effects of the existing substituents. The 4- and 7-methyl groups are electron-donating and are thus activating, ortho- and para-directing groups. The acyl group (part of the five-membered ring) is an electron-withdrawing, deactivating, and meta-directing group.

The powerful activating effects of the two methyl groups dominate, directing incoming electrophiles to the available positions ortho and para to them. The available positions on the ring are C5 and C6.

Position C5 is ortho to the 4-methyl group and meta to the 7-methyl group.

Position C6 is meta to the 4-methyl group and ortho to the 7-methyl group.

Therefore, electrophilic attack is most likely to occur at positions 5 and 6. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation. Under different conditions, such as using N-Bromosuccinimide (NBS), bromination can also occur at the alpha-position (C2) of the ketone. jcsp.org.pktubitak.gov.tr

Nucleophilic aromatic substitution is generally not favored on this scaffold due to the presence of electron-donating methyl groups, which decrease the electrophilicity of the aromatic ring.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one and/or 6-Nitro-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one |

| Bromination | Br₂, FeBr₃ | 5-Bromo-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one and/or 6-Bromo-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one and/or 6-Acyl-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one |

The ketone group and its adjacent α-protons are prime sites for condensation reactions, which are fundamental for C-C and C-N bond formation.

Knoevenagel Condensation: This is a modification of the aldol (B89426) condensation where the ketone reacts with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base. wikipedia.orgmychemblog.com For example, reacting the indanone with malononitrile (B47326) or diethyl malonate would yield a new derivative with a double bond at the C1 position. sigmaaldrich.com

Condensation with Hydrazine Derivatives: The ketone can react with hydrazine or substituted hydrazines (like phenylhydrazine) to form hydrazones. These intermediates can then undergo intramolecular cyclization to yield fused heterocyclic systems, such as indeno[1,2-c]pyrazoles. Such condensations are a common strategy for building complex heterocyclic structures from indanone precursors. nih.govresearchgate.net

Table 4: Condensation Reactions of this compound

| Reaction Type | Reagent(s) | Intermediate/Product |

|---|---|---|

| Knoevenagel Condensation | Malononitrile, Piperidine (catalyst) | 2-(2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-ylidene)malononitrile |

| Hydrazone Formation / Cyclization | Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) | 2,4,7-Trimethyl-1,2,3,4-tetrahydroindeno[1,2-c]pyrazole |

Strategies for the Derivatization of this compound

The chemical transformations discussed above form the basis for synthesizing a wide array of novel analogues from the 2,4,7-trimethyl-1-indanone core. The versatility of the indanone scaffold makes it a valuable starting material for creating more complex molecules. rsc.org

Strategies for derivatization include:

Functionalization of the Carbonyl Group: The reduction of the ketone to an alcohol (indanol) provides a new functional group that can be further modified. The hydroxyl group can be esterified or etherified to produce a library of new compounds.

Building Fused Heterocyclic Systems: Condensation reactions with reagents like hydrazines, hydroxylamine (B1172632), or thiosemicarbazide (B42300) are powerful methods for constructing fused polycyclic heterocyclic systems, which are common motifs in pharmacologically active compounds. nih.gov

Modification of the Aromatic Ring: Introducing functional groups onto the aromatic ring via electrophilic substitution opens up numerous possibilities. For example, a nitro group introduced via nitration can be reduced to an amine. This amine can then be diazotized and substituted (Sandmeyer reaction) to introduce a variety of other groups (e.g., -CN, -Br, -Cl, -OH). A bromo substituent can be used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, linking the indanone core to other molecular fragments. jcsp.org.pk

Annulation Reactions: The indanone core can be used in annulation reactions to build additional fused or spirocyclic rings, leading to complex polycyclic architectures. rsc.org

By combining these fundamental reactions in sequential steps, the this compound scaffold serves as a versatile platform for the synthesis of diverse and novel chemical entities.

Introduction of Diverse Functional Groups

The functionalization of the this compound scaffold can be achieved through a variety of established synthetic methodologies targeting the carbonyl group, the α-position, and the aromatic ring. These transformations allow for the introduction of a wide array of functional groups, leading to a diverse set of derivatives with potentially unique chemical and physical properties.

One of the most common transformations of 1-indanones is the aldol condensation, which involves the reaction of the indanone with aldehydes or ketones in the presence of an acid or base catalyst. nih.gov This reaction typically occurs at the C2 position, leading to the formation of 2-arylidene or 2-alkylidene derivatives. For this compound, the methyl group at the C2 position would necessitate an initial deprotonation, followed by reaction with an appropriate electrophile.

Alkylation at the α-position (C2) is another key transformation. This can be achieved by generating the enolate of the indanone using a suitable base, followed by reaction with an alkyl halide. researchgate.net The presence of the C2-methyl group in the target molecule means that direct alkylation at this position to introduce a second, different alkyl group would create a quaternary carbon center.

The carbonyl group itself is a prime site for a variety of reactions. Nucleophilic addition reactions with organometallic reagents like Grignard or organolithium reagents can convert the ketone into a tertiary alcohol. Reduction of the carbonyl group using agents such as sodium borohydride would yield the corresponding alcohol, 2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ol. Furthermore, the ketone can be converted into other functional groups such as oximes, hydrazones, and, through more complex reaction sequences, into heterocyclic systems. beilstein-journals.org For instance, reaction with hydroxylamine would produce the corresponding oxime.

Ring expansion reactions provide a pathway to larger carbocyclic or heterocyclic frameworks. For example, treatment of 1-indanones with diazomethane (B1218177) or other reagents can lead to the formation of benzocycloheptenone derivatives. rsc.org Annulation reactions can also be employed to build fused ring systems onto the indanone core, creating complex polycyclic structures. rsc.orgnih.gov

The table below summarizes some potential chemical transformations for the introduction of diverse functional groups onto the this compound scaffold, based on the known reactivity of 1-indanones.

| Reaction Type | Reagents and Conditions | Potential Product | Functional Group Introduced |

| Aldol Condensation | Aromatic aldehyde, NaOH or HCl | 2-Arylidene-4,7-dimethyl-1-indanone derivative | Arylidene group |

| Alkylation | NaH, then RX (alkyl halide) | 2-Alkyl-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one | Alkyl group |

| Grignard Reaction | R'MgBr, then H₃O⁺ | 1-Alkyl-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ol | Tertiary alcohol, Alkyl group |

| Reduction | NaBH₄, MeOH | 2,4,7-trimethyl-2,3-dihydro-1H-inden-1-ol | Secondary alcohol |

| Oximation | NH₂OH·HCl, Pyridine | This compound oxime | Oxime |

| Ring Expansion | CH₂N₂ | 2,5,8-Trimethyl-3,4-dihydro-2H-benzo[b]azulen-1-one | Expanded carbocycle |

Structure-Reactivity Relationships in this compound Derivatives

The structure-reactivity relationships of this compound derivatives are dictated by the interplay of electronic and steric effects imparted by the substituent groups on the indanone framework. The three methyl groups, along with any newly introduced functional groups, significantly influence the reactivity of the molecule.

Electronic Effects:

The methyl groups at positions 4 and 7 on the aromatic ring are electron-donating groups through an inductive effect. This increases the electron density of the benzene ring, which can affect the reactivity of the aromatic system in electrophilic substitution reactions, although such reactions are less common than transformations involving the ketone functionality. More importantly, these electron-donating groups can electronically influence the carbonyl group.

The methyl group at the C2 position also has an electron-donating inductive effect, which can slightly decrease the electrophilicity of the carbonyl carbon. When new functional groups are introduced, they can have a more pronounced electronic impact. For instance, the introduction of an electron-withdrawing group, such as a nitro or cyano group, on the aromatic ring would decrease the electron density of the entire system, making the carbonyl carbon more electrophilic and potentially increasing its reactivity towards nucleophiles. Conversely, the introduction of additional electron-donating groups would have the opposite effect.

Steric Effects:

The methyl groups at positions 2, 4, and 7 introduce significant steric hindrance around the molecule. The C7-methyl group can sterically hinder the approach of reagents to the carbonyl group at C1. Similarly, the C4-methyl group can influence the approach of reagents from the other side of the aromatic ring.

The C2-methyl group has a direct steric impact on reactions occurring at the C2 position. For example, in enolate formation and subsequent alkylation, the C2-methyl group will influence the stereochemical outcome of the reaction if a new chiral center is formed. The approach of the electrophile will be directed to the less hindered face of the enolate.

In derivatives where a bulky group is introduced at the C2 position, such as in 2-arylidene derivatives, the planarity of the system can be affected. beilstein-journals.org The steric interactions between the substituent at C2 and the methyl groups at C7 and the hydrogen at C3 will influence the preferred conformation of the molecule, which in turn can affect its reactivity and biological activity.

The following table outlines the anticipated effects of different types of functional groups on the reactivity of the this compound core.

| Functional Group Position | Type of Functional Group | Effect on Reactivity of Carbonyl Group | Effect on Reactivity at C2 |

| Aromatic Ring (e.g., C5, C6) | Electron-Withdrawing (e.g., -NO₂) | Increased electrophilicity | Increased acidity of α-protons |

| Aromatic Ring (e.g., C5, C6) | Electron-Donating (e.g., -OCH₃) | Decreased electrophilicity | Decreased acidity of α-protons |

| C2-Position | Bulky Alkyl or Aryl Group | Steric hindrance to nucleophilic attack | Steric hindrance to further substitution |

| Carbonyl Group (derivatized) | e.g., Oxime, Hydrazone | Altered reactivity; potential for rearrangements | Reactivity influenced by the new functional group |

Advanced Spectroscopic Characterization Methodologies in Research on 2,4,7 Trimethyl 2,3 Dihydro 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the methyl and methylene (B1212753) groups on the five-membered ring.

The aromatic region would likely display two singlets for the two non-equivalent aromatic protons. The aliphatic region would feature a doublet for the methyl group at the C2 position, a multiplet for the proton at the C2 position, and a pair of doublets of doublets for the diastereotopic methylene protons at the C3 position. The methyl groups on the aromatic ring would appear as distinct singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0-7.2 | s |

| Aromatic-H | ~6.9-7.1 | s |

| CH (C2) | ~2.6-2.8 | m |

| CH₂ (C3) | ~2.9-3.1 and ~2.4-2.6 | dd, dd |

| CH₃ (C2) | ~1.2-1.4 | d |

| CH₃ (C4) | ~2.3-2.5 | s |

| CH₃ (C7) | ~2.2-2.4 | s |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. For this compound, with a molecular formula of C₁₂H₁₄O, the ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each unique carbon atom. nist.gov The most downfield signal would be attributed to the carbonyl carbon of the ketone. The aromatic carbons would appear in the range of approximately 120-155 ppm. The aliphatic carbons of the methyl and methylene groups would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (C1) | ~205-210 |

| Quaternary Aromatic | ~150-155 |

| Quaternary Aromatic | ~140-145 |

| Quaternary Aromatic | ~135-140 |

| Aromatic CH | ~125-130 |

| Aromatic CH | ~120-125 |

| CH (C2) | ~40-45 |

| CH₂ (C3) | ~30-35 |

| CH₃ (C2) | ~15-20 |

| CH₃ (C4) | ~18-22 |

| CH₃ (C7) | ~18-22 |

Note: These are predicted values based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₁₂H₁₄O), the exact mass can be calculated and compared to the experimental value to confirm the elemental composition. The calculated monoisotopic mass is 174.1045 g/mol . nist.gov HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing mixtures and identifying individual components. In the context of the synthesis of this compound, GC-MS can be used to monitor the reaction progress, identify byproducts, and confirm the purity of the final product. The mass spectrum obtained from the GC-MS analysis would show the molecular ion peak (M⁺) at m/z = 174, confirming the molecular weight. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a methyl group ([M-15]⁺) or a CO group ([M-28]⁺), providing further structural evidence. For instance, analysis of related indanone structures shows common fragmentation pathways that would be anticipated for this compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 174 | [M]⁺ |

| 159 | [M - CH₃]⁺ |

| 146 | [M - CO]⁺ |

| 131 | [M - CO - CH₃]⁺ |

Note: These are predicted fragmentation patterns based on the structure of the molecule and common fragmentation pathways for similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit several characteristic absorption bands.

The most prominent peak would be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1690-1715 cm⁻¹. The spectrum would also show absorptions corresponding to C-H stretching vibrations. Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹. Additionally, C=C stretching vibrations from the aromatic ring would be observed in the 1450-1600 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | ~1700 | Strong |

| Aromatic C-H | ~3020-3100 | Medium |

| Aliphatic C-H | ~2850-2960 | Medium-Strong |

| Aromatic C=C | ~1450-1600 | Medium-Weak |

Note: These are characteristic absorption ranges and the exact position and intensity can be influenced by the molecular structure and sample state.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology is the gold standard for determining the molecular structure, bond lengths, bond angles, and packing of molecules in the solid state. The process involves directing a beam of X-rays onto a single crystal of the compound of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a unique pattern. By analyzing the intensities and positions of these diffracted X-rays, a detailed electron density map of the molecule can be generated, which in turn reveals the exact location of each atom.

In the context of the chemical compound this compound, a comprehensive search of scientific literature and chemical databases was conducted to obtain X-ray crystallographic data. This investigation aimed to uncover detailed research findings on its solid-state structure, including parameters such as the crystal system, space group, unit cell dimensions, and intermolecular interactions.

Despite a thorough search, no specific experimental X-ray crystallographic data for this compound has been found in the available scientific literature or structural databases. Consequently, detailed research findings and data tables pertaining to its crystal structure cannot be presented at this time. The absence of this information in the public domain suggests that the single crystal X-ray structure of this particular compound may not have been determined or published to date.

While crystallographic data for related indanone structures and other trimethylated cyclic compounds exist, a direct analysis of the solid-state conformation and packing of this compound remains an area for future research. The determination of its crystal structure would provide valuable insights into the effects of the methyl group substitution on the indanone core, influencing its steric and electronic properties in the solid state.

Computational and Theoretical Investigations of 2,4,7 Trimethyl 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. mdpi.com These methods, particularly Density Functional Theory (DFT), allow for the precise calculation of geometries, energies, and electronic distributions. mdpi.comresearchgate.net

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It has emerged as a crucial tool in drug design and mechanistic studies due to its accuracy in resolving electronic structures. mdpi.comresearchgate.net For 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one, DFT can be used to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. scielo.org.mx

The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. mdpi.com These calculations solve the Kohn-Sham equations to reconstruct molecular orbital interactions, providing insights into the molecule's stability and reactivity. mdpi.comresearchgate.net Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher chemical reactivity and charge transfer potential within the molecule. dntb.gov.ua

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nanobioletters.comscielo.org.mx This information is vital for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Atom(s) Involved | Calculated Value (B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-C (Aromatic) | 1.39 - 1.41 Å | |

| C-C (Aliphatic) | 1.52 - 1.54 Å | |

| Bond Angle | C-CO-C | 108.5° |

| H-C-H (Methyl) | 109.5° | |

| Dihedral Angle | C-C-C-C (Ring) | ~0° - 25° (demonstrating ring puckering) |

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. nanobioletters.com Vibrational frequencies from Fourier Transform Infrared (FTIR) and FT-Raman spectra can be calculated to a high degree of accuracy, although computed wavenumbers are often scaled to correct for anharmonicity and basis set deficiencies. ijrte.org The analysis of these vibrations helps in assigning specific spectral bands to particular functional groups and vibrational modes within the molecule. ijrte.orgsu.edu.ly

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. scielo.org.mxijrte.org Theoretical chemical shifts are calculated for the optimized molecular structure and provide a basis for interpreting and assigning experimental NMR spectra. ijrte.org A strong correlation between the calculated and experimental spectra provides confident validation of the synthesized structure. nanobioletters.com

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| C=O | Stretching | 1725 | 1710 |

| C-H (Aromatic) | Stretching | 3100 - 3000 | 3080 - 3010 |

| C-H (Aliphatic) | Stretching | 2980 - 2870 | 2960 - 2850 |

| C-F | Stretching | 1317 - 1224 | 1298 - 1219 |

Note: C-F data is included for comparative context from literature on related fluoro-compounds. ijrte.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wustl.edu This technique provides a route to understanding the dynamical properties of a system, such as transport coefficients and time-dependent responses. wustl.edu For a molecule like this compound, which has a non-planar five-membered ring and rotatable methyl groups, MD simulations are invaluable for exploring its conformational landscape.

The simulations solve Newton's equations of motion for a system of interacting particles, providing trajectories that reveal how the molecule's conformation evolves. wustl.edu By analyzing these trajectories, researchers can identify the most stable or low-energy conformations, understand the flexibility of the dihydroindene ring system, and study the rotational freedom of the trimethyl substituents. Such simulations can reveal conformational stabilities and the dynamics of binding to other molecules, which is crucial for understanding its potential biological activity or material properties. nih.gov

Reaction Pathway Modeling and Mechanistic Studies through Computational Chemistry

Computational chemistry offers powerful tools for elucidating reaction mechanisms and modeling potential reaction pathways. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products. researchgate.net Methods like DFT can be used to calculate the activation energies required for a chemical transformation, providing insight into reaction kinetics and feasibility. researchgate.net

For this compound, one could model reactions such as the reduction of the ketone, electrophilic aromatic substitution, or cycloaddition reactions. researchgate.net For instance, in a 1,3-dipolar cycloaddition study on a related dihydrothiazole system, DFT calculations were able to correctly predict the reactivity and stereoselectivity observed experimentally. researchgate.net This predictive power allows for the screening of potential reactions and catalysts in silico, saving significant experimental time and resources.

Advanced Applications of 2,4,7 Trimethyl 2,3 Dihydro 1h Inden 1 One in Chemical Science and Technology

Role as a Key Intermediate in Complex Organic Synthesis

The indanone core, particularly functionalized variants like 2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one, is a crucial building block in the synthesis of elaborate molecular architectures. chinesechemsoc.orgguidechem.com Its structure is frequently employed as a starting point for creating molecules with significant biological or material properties. beilstein-journals.orgresearchgate.net

A prominent application is in the synthesis of light-driven molecular motors. nih.gov These are complex molecules that convert light energy into controlled, unidirectional rotational motion, and the indanone framework often serves as the "top half" or stator of these nanoscale machines. nih.gov The synthesis typically involves creating functionalized indanones which are then coupled to form the final overcrowded alkene structure of the motor. nih.govnih.gov For instance, derivatives such as 5-methoxy-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one and 5-bromo-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one have been synthesized specifically as precursors for these advanced systems. rug.nlrug.nl The synthesis of these precursors is a critical step, often requiring regioselective control to place functional groups at the correct positions to facilitate the subsequent motor assembly and to tune the motor's properties. nih.govrug.nl

The table below outlines several synthetic transformations starting from trimethyl-indanone derivatives, highlighting their role as versatile intermediates.

| Starting Intermediate | Reagents/Conditions | Product | Application | Reference |

| 2,5-dimethylanisole and methacrylic acid | General procedure B | 5-methoxy-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one | Precursor for molecular motors | rug.nl |

| This compound | N-Bromosuccinimide (NBS), aqH2SO4, Acetonitrile | 2,6-Dibromo-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one | Intermediate for overcrowded alkene switches | |

| A trimethyl-dihydro-inden-1-one derivative | H2SO4 | 5-bromo-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one | Precursor for molecular motors | rug.nl |

| 6-methoxy-2,4,7-trimethyl-2,3-dihydro-1H-inden-1-one | Multiple steps | 6,6'-dimethoxy-2,2',4,4',7,7'-hexamethyl-2,2',3,3'-tetrahydro-1,1'-biindene | Intermediate in biphenol motor synthesis | itb.ac.id |

Materials Science Applications of Indanone Derivatives

The inherent structural and electronic properties of the indanone scaffold make its derivatives highly valuable in materials science. By modifying the core structure of compounds like this compound, chemists can develop materials with tailored optical, electronic, and mechanical properties. researchgate.netrsc.org

Integration into Polymer Systems

Indanone derivatives are recognized for their utility in polymer chemistry. researchgate.net The rigid bicyclic structure can be incorporated into polymer chains to enhance thermal stability and modify mechanical properties. These derivatives can be used in the formulation of specialized resins and materials for reaction injection molding (RIM). researchgate.net Furthermore, the functional groups on the indanone ring can be used to create cross-linking points or to attach the molecule as a pendant group, thereby influencing the final properties of the polymer matrix.

Development of Optoelectronic Materials and Semiconductors

Derivatives of the indanone scaffold are promising candidates for the development of advanced optoelectronic materials. nih.gov Research has shown that 1-indanone (B140024) compounds can exhibit high second-order nonlinear optical (NLO) responses, a key property for materials used in optical devices. nih.gov This makes them potentially superior to other organic molecules like coumarins and azo compounds for designing NLO materials. nih.gov

The planar structure of certain indanone derivatives, such as arylidene indanones, allows for effective transmission of electron donor effects, which is beneficial for creating materials with specific electronic characteristics. rsc.org The development of organic light-emitting materials is another area where indanone derivatives find application, underscoring their versatility in this high-technology sector. guidechem.comguidechem.com

Advanced Composites Research

In the field of advanced composites, the incorporation of functional molecules is a key strategy for creating materials with enhanced performance. Bicyclic compounds, including the indanone family, are noted for their potential application in self-healing composite materials. researchgate.net The ability to functionalize the indanone core allows for its integration into a composite matrix, where it can act as a localized agent for repair or to improve the interfacial adhesion between fillers and the polymer matrix. While specific research on this compound in this context is nascent, the foundational properties of the indanone scaffold suggest a promising avenue for developing next-generation composites.

Applications in Agrochemical and Industrial Chemical Development

The indanone structural unit is present in various biologically active molecules, leading to its exploration in the development of new agrochemicals. beilstein-journals.orgresearchgate.net Indanone derivatives have been investigated for a range of bioactivities, including as insecticides, fungicides, and herbicides. beilstein-journals.orgresearchgate.net

A notable application is the synthesis of chalcone (B49325) derivatives containing an indanone moiety, which have been tested for antiviral activity against the tobacco mosaic virus (TMV). nih.gov Some of these synthetic compounds demonstrated potent protective and therapeutic activities, in some cases exceeding that of the commercial antiviral agent ningnanmycin.

| Compound ID | Type | Therapeutic Activity (EC50 µg/mL) | Protective Activity (EC50 µg/mL) | Inactivation Activity (EC50 µg/mL) |

| N2 | Indanone-Chalcone Derivative | 70.7 | 105.3 | 142.6 |

| N7 | Indanone-Chalcone Derivative | 89.9 | 125.8 | 175.3 |

| Ningnanmycin | Commercial Control | 158.3 | 197.2 | 245.1 |

Beyond agrochemicals, indanone derivatives serve as important intermediates in the broader chemical industry for the synthesis of dyes and other fine chemicals. guidechem.comguidechem.com Their antimicrobial properties also give them potential use as industrial preservatives. rjptonline.orgnih.gov

Catalytic Roles and Ligand Design Based on the Indanone Scaffold

The rigid framework of the indanone scaffold makes it an excellent platform for the design of ligands used in transition-metal catalysis. chinesechemsoc.orgrsc.org By introducing specific functional groups onto the indanone core, chemists can create ligands that coordinate with metal centers and facilitate a wide range of organic transformations.

Specifically, 2-hydroxyindan-1-ones have been effectively employed as air- and moisture-stable ligands for palladium (Pd)-catalyzed cross-coupling reactions. researchgate.net These ligand systems have demonstrated high catalytic activity in several fundamentally important reactions, including the Suzuki-Miyaura, Mizoroki-Heck, and Ullmann-type couplings, which are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The robustness of these indanone-based ligands, including their reusability, makes them attractive for developing more sustainable and efficient catalytic processes. researchgate.net

| Catalytic Reaction | Metal | Ligand Type | Significance | Reference |

| Suzuki–Miyaura Coupling | Palladium (Pd) | 2-Hydroxyindan-1-one | Forms C-C bonds | researchgate.net |

| Mizoroki–Heck Coupling | Palladium (Pd) | 2-Hydroxyindan-1-one | Forms C-C bonds | researchgate.net |

| Ullmann-Type Coupling | Palladium (Pd) | 2-Hydroxyindan-1-one | Forms C-C and C-N bonds | researchgate.net |

Q & A

Q. What are the recommended synthetic routes for 2,4,7-Trimethyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts alkylation , adapted from analogous dihydroindenone derivatives . Key considerations include:

- Reagents : Use substituted acetophenones or benzaldehyde derivatives with methyl groups in positions 2, 4, and 7.

- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts or NaOH/ethanol for condensation .

- Temperature : Reflux conditions (~80–100°C) improve cyclization efficiency.

Example Protocol (Condensation Route):

| Step | Reagent/Condition | Role | Yield (%) |

|---|---|---|---|

| 1 | 2,4,7-Trimethylacetophenone + Benzaldehyde | Substrates | - |

| 2 | NaOH (10% in ethanol) | Catalyst | 65–75 |

| 3 | Reflux (4–6 hrs) | Cyclization | - |

Optimization Tip : Lowering reaction time to 4 hours minimizes byproduct formation .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- X-ray Crystallography : Resolves stereochemistry and confirms the dihydroindenone core. Use single-crystal diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- NMR Spectroscopy :

- IR Spectroscopy : Strong C=O stretch at ~1680 cm⁻¹ .

Q. How do substituent positions (2,4,7) influence the compound’s reactivity in Diels-Alder reactions?

Methodological Answer: The methyl groups sterically hinder the dienophile site (C1 carbonyl) but enhance electron density in the dihydroindenone core.

- Experimental Design :

- Compare reaction rates with unsubstituted analogs using maleic anhydride as the diene.

- Monitor via HPLC: Methyl groups at C4 and C7 reduce dienophile reactivity by 30–40% due to steric effects .

- Computational Support : DFT calculations (B3LYP/6-31G*) show methyl groups increase HOMO energy, favoring electron-deficient dienes .

Q. What computational strategies validate experimental data for structural and electronic properties?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate thermal stability (e.g., 298–500 K) to predict decomposition pathways.

- DFT Calculations : Optimize geometry using Gaussian09; compare bond lengths/angles with X-ray data (e.g., C1=O bond: 1.21 Å experimental vs. 1.23 Å calculated) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction mechanism proposals .

Q. How can enantiomers be resolved if chiral centers are introduced during synthesis?

Methodological Answer:

Q. How to address contradictions between experimental and computational data?

Methodological Answer:

- Case Study : If calculated NMR shifts deviate >0.5 ppm from experimental values:

- Re-optimize solvent effects (PCM model for DMSO or CDCl₃).

- Check for conformational flexibility (e.g., dihydro ring puckering) via relaxed potential scans .

- Statistical Tools : Use RMSD (root mean square deviation) to quantify alignment between X-ray and DFT structures .

Q. What strategies link structural modifications to biological activity (e.g., antimicrobial)?

Methodological Answer:

- SAR Studies : Introduce halogens or methoxy groups at C5/C6 and test against Staphylococcus aureus.

- Example : Methoxy derivatives show 2x higher MIC values due to enhanced membrane permeability .

- Docking Simulations : Target enzyme active sites (e.g., dihydrofolate reductase) using AutoDock Vina .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Methodological Answer:

- Challenge : Poor crystal growth due to methyl group flexibility.

- Solutions :

- Data Collection : Resolve disorder via SHELXL refinement with anisotropic displacement parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.